2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid is a thiazole-derived carboxylic acid featuring a propenylsulfonamide (-SO₂NH-CH₂CH=CH₂) substituent at the 2-position of the thiazole ring. The sulfonamide group is known for its bioisosteric properties, often enhancing solubility and bioavailability in pharmaceuticals .
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(prop-2-enylsulfonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S2/c1-2-3-16(13,14)10-8-9-6(5-15-8)4-7(11)12/h2,5H,1,3-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVAZIXUBHROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)NC1=NC(=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with prop-2-ene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the thiazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues of enzymes, leading to inhibition. The thiazole ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid with structurally related compounds, emphasizing differences in substituents, molecular weights, and functional groups:
Functional Group Impact on Physicochemical Properties
- Compared to aryl-sulfonamide analogs (e.g., 4-methyl- or 4-fluoro-substituted), the propenyl group may reduce crystallinity due to conformational flexibility .
- Aromatic vs.
- Amino Group Derivatives: The absence of a sulfonamide in (2-aminothiazol-4-yl)acetic acid () simplifies the structure but reduces hydrogen-bonding diversity, impacting solubility and intermolecular interactions .
Biological Activity
2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid, with the CAS number 1506125-88-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring and a sulfonamide functional group. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃S |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 1506125-88-7 |
| Solubility | Soluble in water |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A significant focus has been on its efficacy against multi-drug resistant (MDR) pathogens. The compound exhibited notable activity in inhibiting bacterial growth, as evidenced by minimum inhibitory concentration (MIC) assays.
Case Study: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The results suggested that these compounds could serve as effective alternatives to traditional antibiotics.
The antimicrobial action of this compound is believed to involve inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial DNA replication and folate synthesis, respectively.
Table 2: Inhibition Potency
| Enzyme | IC₅₀ (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
Cytotoxicity and Safety Profile
In vitro cytotoxicity tests indicated that the compound exhibited low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile for potential therapeutic use . Furthermore, non-cytotoxicity was confirmed with IC₅₀ values greater than 60 μM.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole core. For example:
Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., acetic acid, 80–100°C) .
Sulfonamide introduction : Reaction of the thiazole-2-amine intermediate with prop-2-ene-1-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
Acetic acid moiety attachment : Alkylation or nucleophilic substitution at the thiazole-4-position using bromoacetic acid derivatives .
- Key considerations : Control reaction pH, temperature, and solvent polarity to minimize side reactions (e.g., hydrolysis of sulfonamide).
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of the thiazole ring and sulfonamide linkage. For example, the sulfonamide NH proton typically appears as a singlet near δ 9–10 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns (e.g., loss of SO from the sulfonamide group) .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1700 cm (C=O from acetic acid) confirm functional groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to predict optimal reaction conditions (e.g., solvent effects, catalyst selection) .
- Machine learning : Train models on existing thiazole synthesis data to predict yields and side products. For example, computational screening of sulfonylation reagents can reduce trial-and-error experimentation .
- Docking studies : Simulate interactions between the compound and biological targets (e.g., enzymes) to guide structural modifications .
Q. What strategies are effective in studying structure-activity relationships (SAR) of thiazole derivatives?
- Methodological Answer :
- Systematic substitution : Modify the sulfonamide (e.g., replacing propene with aryl groups) or acetic acid moiety (e.g., esterification) to assess bioactivity changes .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine analogs to evaluate ring-specific effects .
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to measure IC values against target enzymes (e.g., kinases, proteases) .
Q. How can solubility challenges in biological assays be addressed for this compound?
- Methodological Answer :
- Salt formation : Convert the acetic acid group to a sodium salt (e.g., sodium 2-(thiazol-2-yl)acetate derivatives) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays while monitoring compound stability .
- Prodrug approaches : Synthesize ester or amide prodrugs that hydrolyze in physiological conditions .
Q. What are the key considerations in designing cross-coupling reactions involving the thiazole ring?
- Methodological Answer :
- Position selectivity : The electron-deficient thiazole C-4 position is more reactive toward nucleophilic aromatic substitution than C-2 or C-5 .
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings at the C-4 position. Avoid harsh conditions to prevent sulfonamide degradation .
- Protecting groups : Temporarily protect the sulfonamide NH with Boc groups during coupling to prevent side reactions .
Contradictions and Limitations
- Synthetic yields : Some methods (e.g., ) report high yields (~70–80%) under reflux, while others () note lower yields (~50%) due to competing hydrolysis. Adjust reaction time and solvent (e.g., THF vs. acetic acid) to optimize .
- Biological activity : While suggests enzyme inhibition potential, conflicting results may arise from assay conditions (e.g., buffer pH affecting ionization of the acetic acid group). Validate findings using orthogonal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
